4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide
Description
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-13-11-19(29-23-13)21-18(25)5-4-10-24-20(26)9-7-15(22-24)14-6-8-16(27-2)17(12-14)28-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSORGSPPVCBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Curcuminoid Derivatives
A novel route involves reacting (1E,6E)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione with substituted phenylamines (e.g., p-R-C6H4-NH2) in the presence of diazonium salts formed in situ. This method yields pyridazinones with substituents at the 1-position, as demonstrated by X-ray diffraction and DFT studies. Key steps include:
- Chlorination : Use of bis(trichloromethyl)carbonate (BTC) in tetrahydrofuran at reflux to form intermediate oxazolidinediones.
- Cyclization : Reaction with hydrazine hydrate under acidic conditions to generate the pyridazinone ring.
Representative Procedure
- Dissolve 10.3 g (100 mmol) of 2-aminobutyric acid and 2.28 g (20 mmol) of 1,3-dimethyl-2-imidazolidinone in tetrahydrofuran.
- Add 23.76 g (80 mmol) of BTC dropwise at reflux for 8 hours.
- Isolate 4-ethyl-2,5-oxazolidinedione via distillation and recrystallization (92.1% yield).
- Treat with hydrazine hydrate in acetic acid to form the pyridazinone core.
Glyoxylic Acid-Mediated Cyclization
An alternative method employs glyoxylic acid monohydrate and substituted phenylhydrazines:
- Reflux 2.16 g (1.0 mmol) of 3,4-dimethoxyphenylacetohydrazide with 1.15 g (1.3 mmol) of glyoxylic acid in acetic acid for 10 hours.
- Neutralize with aqueous ammonia (pH 8) and extract with methylene chloride.
- React with hydrazine hydrate to yield 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (93% yield).
Synthesis of the 3-Methylisoxazole Amine
The 3-methylisoxazol-5-amine component is synthesized via cycloaddition and functionalization:
Nitrile Oxide Cycloaddition
- Generate nitrile oxides from hydroxylamine derivatives and chlorinated precursors.
- React with propargyl halides (e.g., propargyl bromide) in a [3+2] cycloaddition to form 3-methylisoxazole.
- Protect the amine group using tert-butoxycarbonyl (Boc) for subsequent coupling.
Optimization Note : Use N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) to introduce iodine at the 4-position for further functionalization.
Formation of the Butanamide Linker
The butanamide bridge connects the pyridazinone and isoxazole moieties. A two-step process is employed:
Synthesis of 4-Aminobutanamide
Activation and Coupling
- Convert 4-aminobutanamide to its active ester using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC).
- React with the Boc-protected 3-methylisoxazol-5-amine under mild basic conditions (e.g., triethylamine in DMF).
Final Coupling of Fragments
The pyridazinone core and butanamide-isoxazole intermediate are coupled via nucleophilic acyl substitution:
- Chlorination : Treat 3-(3,4-dimethoxyphenyl)-6-oxopyridazine with phosphorus oxychloride to form 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine.
- Displacement : React the chloropyridazine with the butanamide-isoxazole amine in dimethylformamide (DMF) at 80°C for 12 hours.
- Deprotection : Remove the Boc group using trifluoroacetic acid to yield the final product.
Yield : 74–85% after purification by column chromatography.
Optimization and Scalability
Reaction Condition Adjustments
Industrial Considerations
- Continuous Flow Synthesis : Reduces reaction times and improves yield consistency.
- Green Chemistry : Replace phosphorus oxychloride with biocatalytic agents to minimize waste.
Characterization and Validation
Spectroscopic Analysis
Crystallographic Data
X-ray diffraction confirms the planar pyridazinone ring and dihedral angles between substituents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine
Medicinally, 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide could be investigated for its pharmacological properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate conversion.
Receptor Binding: It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
Pathway Modulation: The compound might influence cellular pathways, such as apoptosis or cell proliferation, through its interaction with key proteins.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 3,4-dimethoxyphenyl group in the target compound likely increases logP compared to the sulfonamide in 5a , which may enhance membrane permeability but reduce aqueous solubility .
- Synthetic Flexibility : The target compound’s butanamide linker allows for modular substitution, similar to the benzyloxy group in 5a , enabling tailored interactions with biological targets .
Amide-Linked Isoxazole Derivatives
The 3-methylisoxazol-5-yl amide moiety is critical for target engagement in kinase inhibitors. A close analog is:
Key Observations :
- Steric Considerations : The 3-methylisoxazole’s compact size may reduce steric hindrance at binding sites relative to bulkier aryl groups .
Biological Activity
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Structural Characteristics
The compound features a pyridazinone core substituted with a 3,4-dimethoxyphenyl group and a 3-methylisoxazole moiety . These structural elements contribute to its unique biological profile.
| Feature | Description |
|---|---|
| Molecular Formula | C23H25N3O4 |
| Molecular Weight | 409.47 g/mol |
| Functional Groups | Dimethoxyphenyl, Isosazole, Pyridazine |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to act as an inhibitor of phosphodiesterase 4 (PDE4) , an enzyme implicated in inflammatory processes and other physiological functions. By inhibiting PDE4, the compound may enhance cyclic AMP (cAMP) levels, which can lead to reduced inflammation and improved respiratory function in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Biological Activity
Research indicates that the compound exhibits significant antitumor and anti-inflammatory properties. Its structural configuration allows for effective binding to specific protein targets, influencing their activity.
Antitumor Activity
Several studies have demonstrated the potential of similar compounds in exhibiting cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that compounds with a similar structural framework can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Notably, the compound's efficacy was assessed against human tumor xenografts, revealing promising results in terms of tumor reduction without significant toxicity .
Anti-inflammatory Activity
The anti-inflammatory properties are linked to the modulation of immune responses through PDE inhibition:
- Increased cAMP levels can lead to decreased release of pro-inflammatory cytokines .
- Compounds with similar mechanisms have been shown to alleviate symptoms in animal models of inflammatory diseases .
Study 1: Antitumor Efficacy
A study involving the evaluation of various derivatives similar to this compound demonstrated that those with enhanced binding affinities towards tumor markers exhibited lower IC50 values in inhibiting cell proliferation .
Study 2: Inflammatory Response Modulation
In another study, the compound was tested for its ability to reduce airway inflammation in a murine model of asthma. Results indicated a significant reduction in eosinophil infiltration and cytokine levels in treated animals compared to controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide?
- Methodological Answer : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol, 70–80°C) .
- Step 2 : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling, requiring anhydrous conditions and inert atmosphere) .
- Step 3 : Amidation of the butanamide moiety using coupling reagents like EDCI/HOBt in dichloromethane or DMF .
- Critical Parameters : Solvent purity, temperature control, and catalyst selection (e.g., Yb(OTf)₃ for ultrasonic-assisted reactions) are crucial for yield optimization .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and amide protons (δ ~8.2 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₂₂H₂₄N₄O₅, calculated 436.42 g/mol) .
- Physicochemical Profiling : Determine solubility (logP via HPLC), thermal stability (TGA/DSC for decomposition points), and crystallinity (XRD) to guide formulation studies .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations after 48-hour exposure .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and substrate analogs .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, QSAR) predict the compound’s interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize targets like kinases (e.g., EGFR) or GPCRs based on structural analogs (e.g., pyridazinone derivatives inhibiting tyrosine kinases) .
- Docking Workflow : Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonds with the amide group and π-π stacking of the dimethoxyphenyl ring .
- QSAR Modeling : Train models with descriptors (e.g., topological polar surface area, logP) to correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity .
Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding factors (e.g., solvent DMSO concentration affecting cell viability) .
- Structural Validation : Confirm batch-to-batch compound purity (>95% via HPLC) to rule out impurities as contributors .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Modify the amide group (e.g., tert-butyl ester prodrugs) to enhance oral bioavailability .
- Nanocarrier Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release and improved tissue penetration .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation and identify metabolically labile sites (e.g., demethylation of methoxy groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
